![molecular formula C12H13ClO2 B2531582 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid CAS No. 84485-51-8](/img/structure/B2531582.png)
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is a chemical compound that can be associated with the family of cyclobutyl derivatives. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into its chemical behavior. For instance, the photochemistry of 1,2-diphenylcyclobutene in various solvents has been explored, which may share some similarities with the photochemical behavior of the compound .
Synthesis Analysis
The synthesis of related cyclobutyl compounds involves multiple steps and can be achieved through different pathways. For example, the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone, a compound with a cyclopropyl group and a chlorinated aromatic ring, was achieved via a Grignard reaction, followed by oxidation and a Simmons-Smith reaction, with an overall yield of 56.4% . This suggests that a similar approach could potentially be adapted for synthesizing 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid, although the specifics would depend on the exact structure of the target molecule.
Molecular Structure Analysis
The molecular structure of cyclobutyl derivatives is characterized by the presence of a four-membered ring, which can impart strain and unique reactivity to the molecule. The presence of a chlorophenyl group, as seen in the compound of interest, would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other chemical species .
Chemical Reactions Analysis
Chemical reactions involving cyclobutyl derivatives can be quite diverse. For instance, the photochemical reaction of 1,2-diphenylcyclobutene in protic solvents leads to the formation of various ethers and esters, indicating that cyclobutyl compounds can undergo addition reactions with solvents like methanol and acetic acid . Additionally, the dimerization of arylalkynes catalyzed by a ruthenium complex in acetic acid to form diaryl enynes suggests that acetic acid can play a role in facilitating certain types of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl derivatives and related chlorinated compounds can be influenced by their molecular structure. For example, the analysis of older formulations of chlorophenoxy acetic acids for contaminants revealed the presence of chlorinated dibenzo-p-dioxins and dibenzofurans, which are significant due to their potential environmental and health impacts . This indicates that the physical and chemical properties of such compounds need to be carefully analyzed to understand their behavior and potential risks.
科学的研究の応用
Pharmacological Profile of Related Compounds
Research on compounds like ML 3000, a pyrrolizine derivative with a chlorophenyl component, demonstrates significant pharmacological activity. This compound inhibits enzymes like cyclo-oxygenase and 5-lipoxygenase, showcasing antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994).
Catalysis and Organic Synthesis
The catalysis of aromatic alkynes dimerization in acetic acid by commercially available complexes indicates the importance of acetic acid derivatives in organic synthesis. This process forms (E)-1,4-diarylbut-1-ene-3-yne derivatives with high stereoselectivity and without the need for additives, underlining the role of acetic acid and its derivatives in facilitating organic reactions (Bassetti et al., 2007).
Environmental Purification
Studies on the photocatalytic degradation of organic pollutants using titanium dioxide suspensions in water show the potential of chlorophenol compounds in environmental purification. The process effectively mineralizes various organic compounds, including chlorophenols, indicating the utility of similar chlorinated acetic acids in environmental cleanup applications (Matthews, 1990).
Anti-inflammatory Applications
Compounds like aceclofenac, structurally related to chlorophenyl acetic acids, demonstrate the capacity to block prostaglandin E2 production by being metabolized into active cyclooxygenase inhibitors. This highlights the potential therapeutic applications of chlorophenyl acetic acids in managing inflammation (Yamazaki et al., 1997).
Analytical and Environmental Monitoring
Research on the detection and analysis of environmental contaminants emphasizes the significance of chlorophenyl derivatives. Techniques such as liquid chromatography-mass spectrometry (LC/MS) for triclocarban detection showcase the application of these compounds in monitoring environmental pollution and ensuring water safety (Halden & Paull, 2004).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJNMVOEPFJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

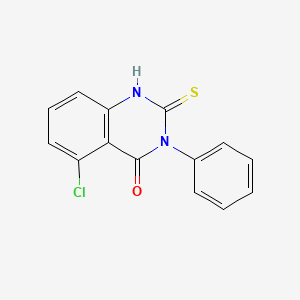

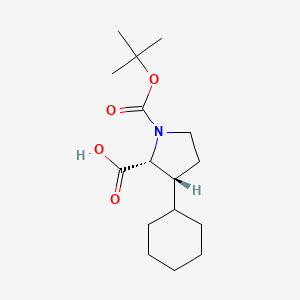
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
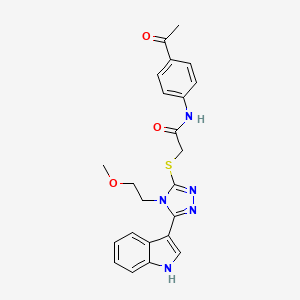
![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)

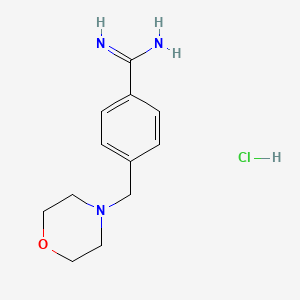
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
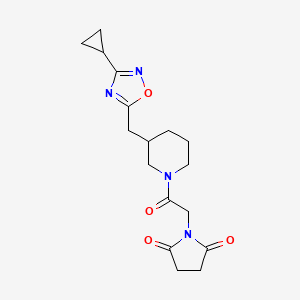
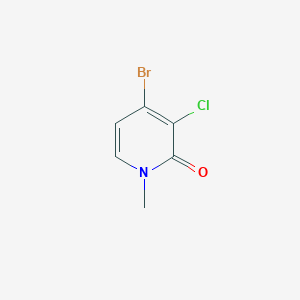
![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)